molecular formula C14H9F3O3 B1612522 4-[2-(Trifluoromethoxy)phenyl]benzoic acid CAS No. 926220-09-9

4-[2-(Trifluoromethoxy)phenyl]benzoic acid

Cat. No. B1612522
CAS RN: 926220-09-9
M. Wt: 282.21 g/mol
InChI Key: HGPCXWLAFDSXQE-UHFFFAOYSA-N
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Description

“4-[2-(Trifluoromethoxy)phenyl]benzoic acid” is a substituted benzoic acid used in the preparation of various biologically active compounds . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular formula of “4-[2-(Trifluoromethoxy)phenyl]benzoic acid” is C14H8F4O3 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer was studied .


Physical And Chemical Properties Analysis

“4-[2-(Trifluoromethoxy)phenyl]benzoic acid” is a white to light yellow crystal powder . The molecular weight of this compound is 300.21 .

Scientific Research Applications

Polymer Synthesis and Material Engineering

One of the notable applications of related chemical structures to 4-[2-(Trifluoromethoxy)phenyl]benzoic acid is in the synthesis of polymers and material engineering. For example, ruthenium-based metathesis catalysts have been developed using benzoic acid esters for the cyclopolymerization of diynes, leading to the creation of polymers with potential applications in material science (Mayershofer, Nuyken, & Buchmeiser, 2006). Such research underscores the role of benzoic acid derivatives in advancing polymer chemistry and developing new materials with tailored properties.

Luminescent Materials and Chemical Sensing

The compound and its derivatives have been used to prepare luminescent materials and chemical sensors. Research on polymer-rare earth complexes composed of aryl carboxylic acid-functionalized polystyrene and Tb(III) ion demonstrates the capacity of such materials to exhibit strong fluorescence emission, attributed to the "Antenna Effect" (Gao, Fang, & Men, 2012). This highlights the compound's application in developing fluorescence-based sensors and materials.

Advanced Fluorescent Probes

Further applications have been found in the development of fluorescent probes for detecting specific ions and pH changes. The synthesis of benzoxazole and benzothiazole analogs from related chemical structures has led to the creation of sensitive fluorescent probes for magnesium and zinc cations, with these compounds showing significant sensitivity to pH changes (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001). This research demonstrates the utility of benzoic acid derivatives in the design of chemical sensors with high selectivity and sensitivity.

Coordination Chemistry and Metal Complex Studies

The interaction of benzoic acid derivatives with metal ions has been explored to understand their coordination chemistry and potential applications in catalysis and materials science. For instance, the complex formation of ICL670, a related ligand, with Fe(III) and Fe(II) provides insights into the stability and redox properties of these complexes, with implications for their role in biological systems and as catalysts (Steinhauser, Heinz, Bartholomä, Weyhermüller, Nick, & Hegetschweiler, 2005). This area of research highlights the compound's relevance in studying metal coordination and its applications in developing new catalytic systems.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

“4-[2-(Trifluoromethoxy)phenyl]benzoic acid” has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide. It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . It is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

4-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPCXWLAFDSXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588056
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trifluoromethoxy)phenyl]benzoic acid

CAS RN

926220-09-9
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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